molecular formula C10H14N2O2 B12926885 Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate CAS No. 832090-49-0

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate

Katalognummer: B12926885
CAS-Nummer: 832090-49-0
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: QUTCCFHUMATBDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2,4-dimethyl-6-ethylpyrimidine-5-carboxylate
  • 5-Pyrimidinecarboxylic acid, 4-ethyl-2,6-dimethyl-, methyl ester

Comparison: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the ethyl group at position 4 and the methyl groups at positions 2 and 6 can influence its interaction with biological targets and its overall stability .

Eigenschaften

CAS-Nummer

832090-49-0

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3

InChI-Schlüssel

QUTCCFHUMATBDF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=NC(=C1C(=O)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.